Cas no 294177-35-8 (2,5-Diazabicyclo[2.2.1]heptane,2-(3-fluorophenyl)-, hydrobromide (1:1), (1S,4S)-)
294177-35-8 structure
Product Name:2,5-Diazabicyclo[2.2.1]heptane,2-(3-fluorophenyl)-, hydrobromide (1:1), (1S,4S)-
Numero CAS:294177-35-8
MF:C11H14BrFN2
MW:273.144665241241
CID:239275
PubChem ID:24870904
Update Time:2025-04-19
2,5-Diazabicyclo[2.2.1]heptane,2-(3-fluorophenyl)-, hydrobromide (1:1), (1S,4S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Diazabicyclo[2.2.1]heptane,2-(3-fluorophenyl)-, hydrobromide (1:1), (1S,4S)-
- (1S,4S)-(?)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
- (1S,4S)-2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane,hydrobromide
- J-017504
- (1S,4S)-2-(3-FLUOROPHENYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE HYDROBROMIDE
- (1S, 4S)-2-(3-fluorophenyl)-2, 5-diazabicyclo[2.2.1]heptane;hydrobromide
- (1S,4S)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
- 294177-35-8
- 2,5-Diazabicyclo[2.2.1]heptane, 2-(3-fluorophenyl)-, hydrobromide (1:1), (1S,4S)-
- starbld0004355
- (1S,4S)-2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
- (1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
- (1S 4S)-(-)-2-(3-FLUOROPHENYL)-2 5-DIAZ&
- DTXSID90583791
- DB-068111
-
- MDL: MFCD10565641
- Inchi: 1S/C11H13FN2.BrH/c12-8-2-1-3-10(4-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1
- Chiave InChI: JVXIFPJAONRBON-ROLPUNSJSA-N
- Sorrisi: Br.FC1=CC=CC(=C1)N1C[C@@H]2C[C@H]1CN2
Proprietà calcolate
- Massa esatta: 272.03252
- Massa monoisotopica: 272.03244g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 221
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 15.3Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- Punto di fusione: 176-180 °C (lit.)
- Punto di ebollizione: 356.4°C at 760 mmHg
- Punto di infiammabilità: 169.3°C
- PSA: 15.27
- Solubilità: Non determinato
- Attività ottica: [α]23/D −98°, c = 1 in H2O
2,5-Diazabicyclo[2.2.1]heptane,2-(3-fluorophenyl)-, hydrobromide (1:1), (1S,4S)- Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-36
-
Identificazione dei materiali pericolosi:
2,5-Diazabicyclo[2.2.1]heptane,2-(3-fluorophenyl)-, hydrobromide (1:1), (1S,4S)- Letteratura correlata
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
294177-35-8 (2,5-Diazabicyclo[2.2.1]heptane,2-(3-fluorophenyl)-, hydrobromide (1:1), (1S,4S)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso